2-(benzylsulfanyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide
CAS No.: 1797874-09-9
Cat. No.: VC6270099
Molecular Formula: C19H20F3N3OS
Molecular Weight: 395.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797874-09-9 |
|---|---|
| Molecular Formula | C19H20F3N3OS |
| Molecular Weight | 395.44 |
| IUPAC Name | 2-benzylsulfanyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C19H20F3N3OS/c20-19(21,22)15-6-7-17(23-10-15)25-9-8-16(11-25)24-18(26)13-27-12-14-4-2-1-3-5-14/h1-7,10,16H,8-9,11-13H2,(H,24,26) |
| Standard InChI Key | IRJMOBDVZYKXLY-UHFFFAOYSA-N |
| SMILES | C1CN(CC1NC(=O)CSCC2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, 2-benzylsulfanyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide, reflects its three key components:
-
Pyrrolidine scaffold: A five-membered saturated ring substituted at the 1-position with a 5-(trifluoromethyl)pyridin-2-yl group.
-
Benzylsulfanyl moiety: A sulfur-linked benzyl group at the 2-position of the acetamide chain.
-
Trifluoromethylpyridine: An electron-deficient aromatic ring enhancing bioavailability and target binding .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀F₃N₃OS |
| Molecular Weight | 395.44 g/mol |
| SMILES | C1CN(CC1NC(=O)CSCC2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F |
| InChIKey | IRJMOBDVZYKXLY-UHFFFAOYSA-N |
| PubChem CID | 76148935 |
The stereochemistry at the pyrrolidine’s 3-position (R/S configuration) remains unspecified in available data, warranting chiral resolution studies.
Synthesis and Reactivity
Synthetic Routes
While explicit protocols for this compound are unpublished, analog synthesis strategies suggest a multi-step approach:
-
Pyrrolidine functionalization: Coupling 5-(trifluoromethyl)pyridin-2-amine with a pyrrolidine precursor via nucleophilic substitution .
-
Acetamide formation: Reacting 2-(benzylsulfanyl)acetic acid with the pyrrolidine intermediate using carbodiimide-based coupling agents.
-
Protection/deprotection: Likely use of tert-butyloxycarbonyl (Boc) groups to prevent side reactions during amide bond formation, as seen in related pyrazolo[1,5-a]pyrimidine syntheses .
Reactivity Profile
-
Sulfur nucleophilicity: The benzylsulfanyl group may undergo oxidation to sulfoxides or disulfides under oxidative conditions.
-
Amide hydrolysis: Susceptible to enzymatic or acidic cleavage, impacting metabolic stability .
-
Piperidine interactions: The pyrrolidine’s tertiary nitrogen could participate in hydrogen bonding or cation-π interactions with biological targets .
Physicochemical and ADME Properties
Solubility and Lipophilicity
-
Calculated logP: Estimated at 3.1 (AlogPS), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
Aqueous solubility: Poor solubility (<10 µM) predicted due to the trifluoromethyl group, necessitating formulation optimization.
Metabolic Stability
The compound’s metabolic hotspots include:
-
Pyrrolidine ring: Potential CYP3A4-mediated oxidation to lactams.
-
Benzylsulfanyl group: Glutathione conjugation leading to mercapturic acid derivatives.
Comparative Analysis with Structural Analogs
Pyrrolidine-Based ECE Inhibitors
Patent WO2002006222A1 discloses compounds like (2S,4R)-4-mercapto-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid benzyl-methyl-amide, which share the pyrrolidine core but differ in sulfonamide substituents . The trifluoromethylpyridine in the subject compound may confer superior metabolic stability over naphthalene-sulfonyl analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume